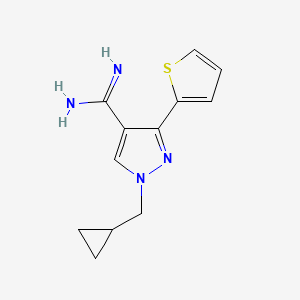

1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide

Descripción general

Descripción

The compound “1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a thiophene ring, another type of aromatic compound that contains sulfur .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its cyclopropylmethyl, thiophen-2-yl, pyrazole, and carboximidamide groups. Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyrazole ring, the thiophene ring, and the carboximidamide group. These functional groups may undergo various chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Properties like melting point, boiling point, and solubility would need to be determined experimentally .Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

A significant area of research involving pyrazole derivatives, closely related to "1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide," focuses on their synthesis and evaluation for anticancer activities. For instance, the ultrasound-promoted synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides has been explored for their anticancer potential against leukemia cell lines. These compounds were efficiently prepared under green chemistry conditions and demonstrated promising inhibitory concentrations against various leukemia cell lines, suggesting their potential as therapeutic agents in cancer treatment (Santos et al., 2016).

Antimicrobial and Antioxidant Applications

Research on pyrazole derivatives also extends to their antimicrobial and antioxidant properties. A novel approach involved synthesizing chitosan Schiff bases with heterocyclic moieties, including pyrazole derivatives, to explore their biological activities. These synthesized compounds exhibited varying degrees of antimicrobial activity against a range of bacterial and fungal pathogens. Additionally, their cytotoxicity was evaluated, showing no significant cytotoxic effects, which is critical for their potential application in medical and material sciences (Hamed et al., 2020).

Antidepressant Activity

Another area of application is the exploration of pyrazole derivatives for their antidepressant activity. The synthesis of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides and their evaluation for antidepressant effects demonstrated significant potential. These compounds were tested for their ability to reduce immobility time in animal models, with certain derivatives showing comparable or even superior activity to standard antidepressant medications (Mathew et al., 2014).

Anti-Tumor Agents

The synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety has been investigated for their anti-tumor properties. These compounds were synthesized and evaluated against hepatocellular carcinoma cell lines, revealing several derivatives with promising IC50 values. This suggests their potential utility as anti-tumor agents, highlighting the versatility of pyrazole derivatives in the development of new therapeutic options (Gomha et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(cyclopropylmethyl)-3-thiophen-2-ylpyrazole-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4S/c13-12(14)9-7-16(6-8-3-4-8)15-11(9)10-2-1-5-17-10/h1-2,5,7-8H,3-4,6H2,(H3,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCCRNBDZQCGHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C(=N2)C3=CC=CS3)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

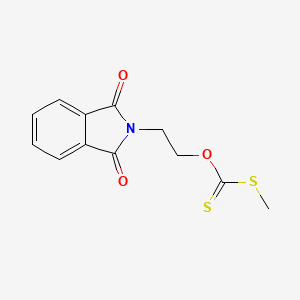

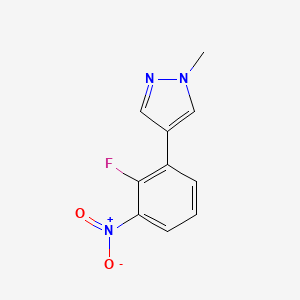

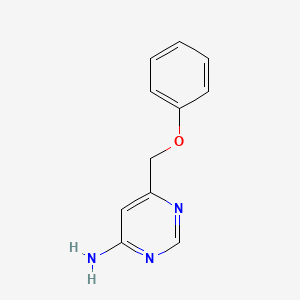

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

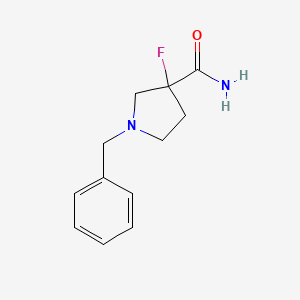

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[4-ethoxy-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1482681.png)

![6-[(3-Methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1482694.png)